

# In-Depth Toxicological Profile of Ethyl Butylacetylaminopropionate (IR3535®)

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

Ethyl butylacetylaminopropionate, commonly known as IR3535®, is a synthetic insect repellent with a well-established safety profile. This technical guide provides a comprehensive overview of its toxicological properties, drawing from a wide range of studies conducted in accordance with international guidelines. The data presented herein demonstrates a low order of acute toxicity, a lack of significant target organ toxicity in repeated-dose studies, and no evidence of genotoxic, carcinogenic, or reproductive and developmental hazards at relevant exposure levels. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key toxicological assessment workflows.

# **Chemical Identity**



| Property          | Value                                     |
|-------------------|-------------------------------------------|
| Common Name       | Ethyl butylacetylaminopropionate; IR3535® |
| IUPAC Name        | Ethyl 3-[acetyl(butyl)amino]propanoate    |
| CAS Number        | 52304-36-6                                |
| Molecular Formula | C11H21NO3                                 |
| Molecular Weight  | 215.29 g/mol                              |
| Appearance        | Colorless to slightly yellowish liquid    |
| Odor              | Almost odorless                           |

#### **Toxicokinetics and Metabolism**

Following dermal application in human subjects, ethyl butylacetylaminopropionate is metabolized to its free acid. A study in human volunteers who received a dermal application of a 20% IR3535® formulation showed that the parent compound was at or below the limit of quantification in plasma. The main metabolite, IR3535®-free acid, reached peak plasma concentrations between 2 and 6 hours after application. The total urinary excretion of IR3535® and its metabolite over 48 hours was approximately 13.3% of the applied dose, indicating this as the extent of dermal absorption in humans.

## **Toxicological Profile**

The toxicological profile of ethyl butylacetylaminopropionate has been extensively evaluated through a battery of in vitro and in vivo studies, largely following OECD (Organisation for Economic Co-operation and Development) guidelines.

#### **Acute Toxicity**

Ethyl butylacetylaminopropionate exhibits a low order of acute toxicity via oral, dermal, and inhalation routes of exposure.



| Endpoint        | Species | Guideline | Result                           | Reference |
|-----------------|---------|-----------|----------------------------------|-----------|
| Oral LD50       | Rat     | OECD 401  | > 5000 mg/kg bw                  |           |
| Dermal LD₅o     | Rat     | OECD 402  | > 10000 mg/kg<br>bw              |           |
| Inhalation LC50 | Rat     | OECD 403  | > 5.1 mg/L (4-<br>hour exposure) | _         |

**Irritation and Sensitization** 

| Endpoint              | Species    | Guideline | Result           | Reference |
|-----------------------|------------|-----------|------------------|-----------|
| Skin Irritation       | Rabbit     | OECD 404  | Not irritating   |           |
| Eye Irritation        | Rabbit     | OECD 405  | Irritating       |           |
| Skin<br>Sensitization | Guinea Pig | OECD 406  | Not a sensitizer | _         |

Ethyl butylacetylaminopropionate is not a skin irritant. However, it is classified as a serious eye irritant. It is not a skin sensitizer based on studies conducted in guinea pigs.

## **Repeated Dose Toxicity**

Sub-chronic and chronic toxicity studies have not identified any significant target organ toxicity.

| Study<br>Duration | Species | Route | NOAEL            | LOAEL             | Reference |
|-------------------|---------|-------|------------------|-------------------|-----------|
| 90-Day            | Rat     | Oral  | 300<br>mg/kg/day | 1000<br>mg/kg/day |           |

#### Genotoxicity

Ethyl butylacetylaminopropionate has been evaluated in a battery of in vitro and in vivo genotoxicity assays and has shown no evidence of mutagenic or clastogenic potential.



| Assay                                            | Test System               | Guideline | Result        | Reference |
|--------------------------------------------------|---------------------------|-----------|---------------|-----------|
| Bacterial<br>Reverse<br>Mutation Assay<br>(Ames) | Salmonella<br>typhimurium | OECD 471  | Non-mutagenic |           |
| In vitro<br>Mammalian Cell<br>Gene Mutation      | Not specified             | OECD 476  | Negative      | _         |
| In vivo Mammalian Erythrocyte Micronucleus       | Not specified             | OECD 474  | Negative      |           |

## Carcinogenicity

No long-term carcinogenicity studies have been reported in the publicly available literature. However, based on the lack of genotoxicity and the absence of pre-neoplastic lesions in chronic toxicity studies, ethyl butylacetylaminopropionate is not expected to be carcinogenic.

**Reproductive and Developmental Toxicity** 

| * Study Type                       | Species | Route | NOAEL<br>(Maternal) | NOAEL<br>(Developme<br>ntal/Offspri<br>ng) | Reference |
|------------------------------------|---------|-------|---------------------|--------------------------------------------|-----------|
| Development al Toxicity            | Rabbit  | Oral  | 600<br>mg/kg/day    | 600<br>mg/kg/day                           |           |
| Two-<br>Generation<br>Reproduction | Rat     | Oral  | Not specified       | Not specified                              |           |

In a developmental toxicity study in rabbits, no treatment-related effects on the does or in the development of the fetuses were observed at doses up to 600 mg/kg/day.



### **Experimental Protocols**

The following sections provide an overview of the methodologies for key toxicological experiments.

#### **Acute Oral Toxicity (as per OECD 401)**

- Test System: Wistar rats (5 males, 5 females).
- Test Substance Administration: The test substance is administered orally by gavage.
- Dose Level: A limit test is often performed at 5000 mg/kg body weight.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.



Click to download full resolution via product page

Acute Oral Toxicity Experimental Workflow.

#### **Acute Dermal Irritation (as per OECD 404)**

- Test System: Albino rabbits.
- Test Substance Application: 0.5 mL of the undiluted test substance is applied to a small area of clipped skin (approximately 6 cm²) under a semi-occlusive dressing for 4 hours. An untreated area of skin serves as a control.
- Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system.





Click to download full resolution via product page

Acute Dermal Irritation Experimental Workflow.

### Skin Sensitization - Buehler Test (as per OECD 406)

- Test System: Guinea pigs.
- Induction Phase: The test substance is applied topically to the clipped skin of the test group animals three times over a 3-week period.
- Challenge Phase: Two weeks after the last induction exposure, both the test and control groups are challenged with a topical application of the test substance to a naive skin site.
- Observations: The skin reactions at the challenge sites are observed at 24 and 48 hours after patch removal and scored. A substance is classified as a sensitizer if the incidence of positive reactions in the test group is significantly higher than in the control group.



Click to download full resolution via product page

Skin Sensitization (Buehler Test) Experimental Workflow.

# Bacterial Reverse Mutation Assay (Ames Test) (as per OECD 471)

- Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
- Method: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver). The mixture is plated on a minimal agar medium lacking the required amino acid.
- Endpoint: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it



causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.



Click to download full resolution via product page

Bacterial Reverse Mutation (Ames) Test Workflow.

## **Toxicological Signaling Pathways**

The primary mechanism of action of ethyl butylacetylaminopropionate as an insect repellent is through the disruption of the olfactory system of insects. In mammals, due to its low toxicity and rapid metabolism, there is a lack of evidence suggesting significant interaction with specific toxicological signaling pathways at typical exposure levels. As a derivative of the naturally



occurring amino acid  $\beta$ -alanine, it is not expected to interfere with major hormonal or neurological pathways in a manner that would lead to adverse health effects. Further research into the molecular interactions of ethyl butylacetylaminopropionate and its metabolites in mammalian systems would be beneficial to definitively rule out any subtle effects on cellular signaling.

#### Conclusion

Ethyl butylacetylaminopropionate (IR3535®) possesses a favorable toxicological profile characterized by low acute toxicity, an absence of skin irritation and sensitization, and no evidence of genotoxicity or reproductive and developmental toxicity at relevant doses. While it is an eye irritant, this risk can be managed with appropriate handling and use. The comprehensive body of evidence supports its continued safe use as a topical insect repellent for the general population, including children, when used according to product instructions.

• To cite this document: BenchChem. [In-Depth Toxicological Profile of Ethyl Butylacetylaminopropionate (IR3535®)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232614#toxicological-profile-of-ethyl-butylacetylaminopropionate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com